![molecular formula C12H16N4S2 B2980174 Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate CAS No. 371216-23-8](/img/structure/B2980174.png)

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Synthesis Analysis

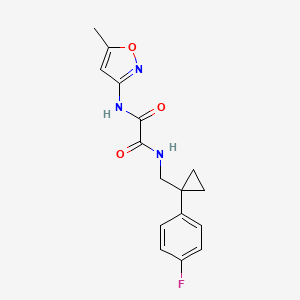

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been developed, given the powerful bioactivities of molecules with an imidazopyrimidine core .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable way to deal with quantum chemical problems .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .Scientific Research Applications

Synthetic Approaches and Functionalization

Imidazo[1,2-a]pyrimidines have been explored through various synthetic methodologies, such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and bond formation processes. These methods enable the construction of this heterocyclic moiety, which is crucial for developing new chemosynthetic strategies and drugs. For example, palladium-catalyzed regioselective arylation allows for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines, demonstrating the scaffold's adaptability for functionalization and potential in drug development (Goel, Luxami, & Paul, 2015) (Li et al., 2003).

Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives, closely related to imidazo[1,2-a]pyrimidines, have been identified as prospective therapeutic agents due to their broad spectrum of activities in medicinal chemistry. These activities include anticancer, antimycobacterial, antileishmanial, and antimicrobial effects. The scaffold has also been incorporated into various marketed preparations, highlighting its significance in drug discovery and the pharmaceutical industry. Structural modifications of this scaffold aim to develop novel therapeutic agents with enhanced biological activities (Deep et al., 2016).

Pharmacological Properties

Recent progress in understanding the pharmacological properties of imidazo[1,2-a]pyridines, a structurally similar group to imidazo[1,2-a]pyrimidines, has led to the identification of enzyme inhibitors, receptor ligands, and anti-infectious agents. This diversification in pharmacological applications underscores the potential of imidazo[1,2-a]pyrimidines in various therapeutic areas, including the development of new anti-inflammatory, antineoplastic, and antimicrobial drugs (Enguehard-Gueiffier & Gueiffier, 2007).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is a novel compound that has been explored for its potential in the development of covalent inhibitors Similar compounds have been used as covalent inhibitors in the treatment of cancers .

Mode of Action

It is known that similar compounds act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to the inhibition of the target protein’s function, potentially leading to therapeutic effects .

Biochemical Pathways

Similar compounds have been shown to inhibit the kras g12c pathway, which is involved in cell growth and proliferation . Inhibition of this pathway can lead to the suppression of cancer cell growth .

Result of Action

Similar compounds have been shown to have potent anticancer effects, particularly against kras g12c-mutated cells .

properties

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-ylmethyl N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S2/c1-3-15(4-2)12(17)18-9-10-8-16-7-5-6-13-11(16)14-10/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVZVNVGPRDQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CN2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![5,5,7,7-Tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2980110.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)